methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate
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Overview
Description
Juvenile hormone III skipped bisepoxide, commonly referred to as JH III bisepoxide, is a sesquiterpenoid hormone found in insects. It plays a crucial role in regulating insect development, metamorphosis, and reproduction. This compound is a derivative of juvenile hormone III, which is the most common juvenile hormone in insects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JH III bisepoxide involves the epoxidation of methyl farnesoate, a precursor in the juvenile hormone biosynthesis pathway. The process typically requires the use of epoxidizing agents such as peracids or peroxides under controlled conditions .
Industrial Production Methods
the synthesis process can be scaled up using standard organic synthesis techniques and equipment .
Chemical Reactions Analysis
Types of Reactions
JH III bisepoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the epoxide groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted epoxides, and more complex sesquiterpenoid structures .
Scientific Research Applications
JH III bisepoxide has several scientific research applications, including:
Chemistry: It is used as a model compound to study the biosynthesis and metabolism of juvenile hormones in insects.
Biology: Researchers use it to investigate the role of juvenile hormones in insect development and reproduction.
Industry: It can be used in the development of pest control agents and in studying insect physiology.
Mechanism of Action
JH III bisepoxide exerts its effects by binding to juvenile hormone receptors in insects. This binding regulates gene expression and plays a crucial role in maintaining the juvenile state, preventing metamorphosis, and promoting reproductive processes. The molecular targets include the juvenile hormone receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Juvenile hormone I: Found in some insects, with a single epoxide group.
Juvenile hormone II: Another variant with a different side-chain length.
Juvenile hormone III: The most common form, with a single epoxide group.
Juvenile hormone III bisepoxide: Contains two epoxide groups, making it unique among juvenile hormones.
Uniqueness
JH III bisepoxide is unique due to its dual epoxide groups, which confer distinct chemical and biological properties compared to other juvenile hormones. This structural difference allows it to interact differently with juvenile hormone receptors and other molecular targets, leading to varied physiological effects .
Properties
CAS No. |
120293-93-8 |
---|---|
Molecular Formula |
C16H26O4 |
Molecular Weight |
282.37 g/mol |
IUPAC Name |
methyl (E)-5-[3-[2-(3,3-dimethyloxiran-2-yl)ethyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate |
InChI |
InChI=1S/C16H26O4/c1-11(10-14(17)18-5)6-7-13-16(4,20-13)9-8-12-15(2,3)19-12/h10,12-13H,6-9H2,1-5H3/b11-10+ |
InChI Key |
ZKZPJBPCLACUKB-ZHACJKMWSA-N |
SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
Isomeric SMILES |
C/C(=C\C(=O)OC)/CCC1C(O1)(C)CCC2C(O2)(C)C |
Canonical SMILES |
CC(=CC(=O)OC)CCC1C(O1)(C)CCC2C(O2)(C)C |
Synonyms |
(2E)-5-[(2S,3S)-3-[2-[(2R)-3,3-Dimethyl-2-oxiranyl]ethyl]-3-methyl-2-oxiranyl]-3-methyl-2-pentenoic Acid Methyl Ester; (2E)-5-[(2S,3S)-3-[2-[(2R)-3,3-Dimethyloxiranyl]ethyl]-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Methyl Ester; [2S-[2α(E),3β(S*)] |
Origin of Product |
United States |
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